

n-Butylethylenediamine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-Butylethylenediamine

Cat. No.: B096204

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Structure of **n-Butylethylenediamine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for **n-Butylethylenediamine**. The information is intended to support research, development, and application activities involving this versatile diamine.

Chemical Structure and Identification

n-Butylethylenediamine, also known as N'-butylethane-1,2-diamine, is a primary and secondary amine with the molecular formula C₆H₁₆N₂.[\[1\]](#)[\[2\]](#) Its structure consists of a butyl group attached to one of the nitrogen atoms of an ethylenediamine backbone.

Key Identifiers:

- IUPAC Name: N'-butylethane-1,2-diamine[\[1\]](#)[\[2\]](#)
- CAS Number: 19522-69-1[\[1\]](#)
- Molecular Formula: C₆H₁₆N₂[\[1\]](#)[\[2\]](#)
- SMILES: CCCCNCN[\[2\]](#)

- InChI Key: DFPGBRPWDZFIPP-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

Physicochemical Properties

The following table summarizes the key physicochemical properties of **n-Butylethylenediamine**.

Property	Value	Reference
Molecular Weight	116.20 g/mol	[1]
Appearance	Colorless liquid	[3]
Boiling Point	171-172 °C	[4]
Density	0.836 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.443	[4]
Flash Point	59 °C (138.2 °F) - closed cup	[4]
Solubility	Soluble in water and common organic solvents.	

Experimental Protocols

Synthesis of n-Butylethylenediamine via Reductive Amination

This protocol describes a common method for the synthesis of **n-Butylethylenediamine** through the reductive amination of butyraldehyde with ethylenediamine. Reductive amination is a versatile method for forming carbon-nitrogen bonds.[\[5\]](#)

Materials:

- Butyraldehyde
- Ethylenediamine
- Sodium triacetoxyborohydride (NaBH(OAc)₃)

- Anhydrous 1,2-dichloroethane (DCE)
- Glacial acetic acid
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar, add butyraldehyde (1.0 equivalent).
- Dissolve the butyraldehyde in anhydrous DCE (approximately 5 mL per mmol of butyraldehyde).
- Add ethylenediamine (1.0-1.2 equivalents) to the solution, followed by the addition of glacial acetic acid (1.0 equivalent).
- Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
- Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in a single portion. A slight exotherm may be observed.
- Allow the reaction to stir at room temperature for 12-24 hours.
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (2 x 50 mL).

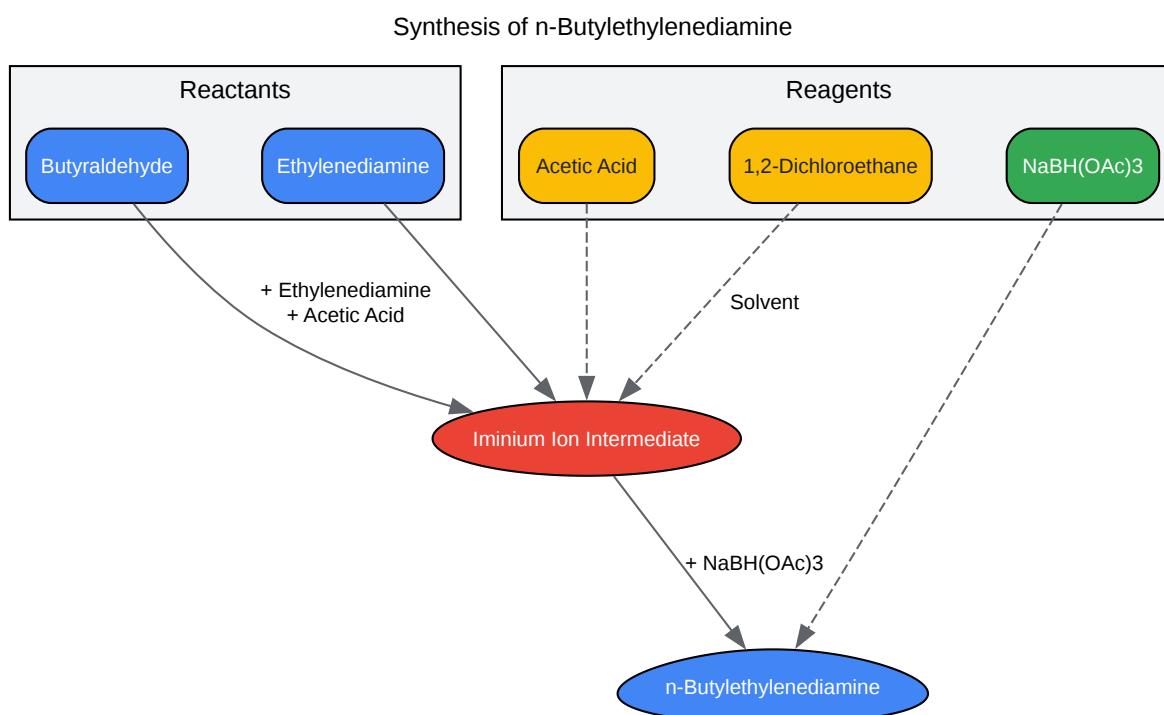
- Combine the organic layers and wash with brine (1 x 100 mL).
- Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by distillation to afford pure **n-Butylethylenediamine**.

Analysis by Gas Chromatography (GC)

This protocol outlines a general method for the analysis of **n-Butylethylenediamine** purity using gas chromatography with a flame ionization detector (GC-FID).

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a flame ionization detector (FID).
- Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.
- Injector Temperature: 250°C
- Detector Temperature: 300°C
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 15°C/min to 280°C.
 - Hold at 280°C for 5 minutes.
- Injection Volume: 1 μ L
- Split Ratio: 50:1


Sample Preparation:

- Accurately weigh approximately 20 mg of the **n-Butylethylenediamine** sample.
- Dissolve the sample in 10 mL of a suitable volatile solvent, such as dichloromethane.
- Vortex the solution to ensure it is homogeneous.

Data Analysis: The purity of **n-Butylethylenediamine** is determined by the area percent method. The peak area of the main component is divided by the total area of all peaks in the chromatogram.

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of **n-Butylethylenediamine** via reductive amination.

[Click to download full resolution via product page](#)

Caption: Reductive amination synthesis of **n-Butylethylenediamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. N-Butylethylenediamine | C6H16N2 | CID 519668 - PubChem pubchem.ncbi.nlm.nih.gov
- 3. benchchem.com [benchchem.com]
- 4. CN103012157A - Preparation method of N,N-di-n-butylethylenediamine - Google Patents [\[patents.google.com\]](http://patents.google.com)
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [n-Butylethylenediamine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b096204#n-butylethylenediamine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b096204#n-butylethylenediamine-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com